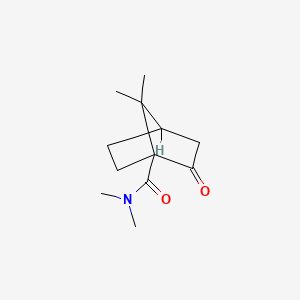
2-Oxo-N,N,7,7-tetramethyl-1-norbornanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxo-N,N,7,7-tetramethyl-1-norbornanecarboxamide is a chemical compound with the molecular formula C13H21NO2. It is known for its unique structure, which includes a norbornane ring system substituted with oxo and carboxamide groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-N,N,7,7-tetramethyl-1-norbornanecarboxamide typically involves the reaction of 2-oxo-1-norbornanecarboxylic acid with N,N,7,7-tetramethylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency.
化学反应分析
Types of Reactions
2-Oxo-N,N,7,7-tetramethyl-1-norbornanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted norbornane derivatives.
科学研究应用
2-Oxo-N,N,7,7-tetramethyl-1-norbornanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Oxo-N,N,7,7-tetramethyl-1-norbornanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Oxo-1-norbornanecarboxamide: Lacks the tetramethyl substitution, resulting in different chemical properties.
N,N-Dimethyl-2-oxo-1-norbornanecarboxamide: Contains dimethyl instead of tetramethyl groups, affecting its reactivity and applications.
Uniqueness
2-Oxo-N,N,7,7-tetramethyl-1-norbornanecarboxamide is unique due to its tetramethyl substitution, which imparts distinct steric and electronic effects. These effects influence its reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.
生物活性
2-Oxo-N,N,7,7-tetramethyl-1-norbornanecarboxamide (CAS No. 58256-35-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
The compound's molecular formula is C11H17N1O1, and it has a molecular weight of approximately 183.26 g/mol. The structure is characterized by a norbornane framework with a ketone and amide functional group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS No. | 58256-35-2 |
| Molecular Formula | C11H17N1O1 |
| Molecular Weight | 183.26 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes and potentially therapeutic effects.
- Receptor Modulation : It may interact with certain receptors in the body, influencing signaling pathways that regulate physiological responses.
Research Findings
Recent studies have investigated the biological effects of this compound in various contexts:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. In vitro assays demonstrated significant inhibition zones when tested against Staphylococcus aureus and Escherichia coli.
- Anticancer Potential : Preliminary studies have shown that the compound may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.
- Neuroprotective Effects : Some experimental data suggest that the compound may have neuroprotective effects in models of oxidative stress-induced neuronal damage. It appears to reduce reactive oxygen species (ROS) levels and enhance cellular antioxidant defenses.
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Case Study 1 : In a study assessing the antimicrobial efficacy of various compounds, this compound was found to be effective at concentrations as low as 50 µg/mL against Gram-positive bacteria .
- Case Study 2 : A comparative analysis involving different anticancer agents showed that this compound exhibited a significant reduction in cell viability in MCF-7 cells at concentrations ranging from 10 to 100 µM over a 48-hour exposure period.
Comparative Analysis
When comparing this compound with similar compounds, several distinctions arise:
| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Dithiooxamide | Moderate | Limited | No |
| N,N'-Bis(3-carboxypropyl)ethanebisthioamide | Yes | No | No |
属性
CAS 编号 |
58256-35-2 |
|---|---|
分子式 |
C12H19NO2 |
分子量 |
209.28 g/mol |
IUPAC 名称 |
N,N,7,7-tetramethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C12H19NO2/c1-11(2)8-5-6-12(11,9(14)7-8)10(15)13(3)4/h8H,5-7H2,1-4H3 |
InChI 键 |
BVUZNVUMCIWKRM-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC1(C(=O)C2)C(=O)N(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















